(2S)-2-(Methylamino)propan-1-OL
Overview
Description
(2S)-2-(Methylamino)propan-1-OL is a chiral compound with the molecular formula C4H11NO. It is an important intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and medicine. The compound is characterized by its secondary amine and primary alcohol functional groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Methylamino)propan-1-OL can be achieved through several methods. One common approach involves the reduction of (2S)-2-(Methylamino)propanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, this compound is often produced through catalytic hydrogenation of (2S)-2-(Methylamino)propanal. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Methylamino)propan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form (2S)-2-(Methylamino)propanal using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to (2S)-2-(Methylamino)propan-1-amine using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, CrO3, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: SOCl2, PBr3, and other nucleophiles.
Major Products Formed
Oxidation: (2S)-2-(Methylamino)propanal.
Reduction: (2S)-2-(Methylamino)propan-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-(Methylamino)propan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents, particularly in the development of chiral pharmaceuticals.
Industry: this compound is utilized in the production of fine chemicals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(Methylamino)propan-1-OL is largely dependent on its functional groups. The primary alcohol group can participate in hydrogen bonding and nucleophilic reactions, while the secondary amine group can engage in protonation and deprotonation processes. These interactions enable the compound to act as a versatile intermediate in various chemical and biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(Methylamino)propan-1-OL: The enantiomer of (2S)-2-(Methylamino)propan-1-OL, differing in the spatial arrangement of atoms.
(2S)-2-(Ethylamino)propan-1-OL: A similar compound with an ethyl group instead of a methyl group.
(2S)-2-(Methylamino)butan-1-OL: A homologous compound with an additional carbon in the alkyl chain.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both secondary amine and primary alcohol functional groups. These features make it a valuable intermediate in asymmetric synthesis and a versatile reagent in various chemical transformations.
Properties
IUPAC Name |
(2S)-2-(methylamino)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(3-6)5-2/h4-6H,3H2,1-2H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWASTUQOKUFKY-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507171 | |
Record name | (2S)-2-(Methylamino)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40916-73-2 | |
Record name | (2S)-2-(Methylamino)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-(methylamino)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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